4-methoxy-2-methyl-3-nitrobenzoicacid

Description

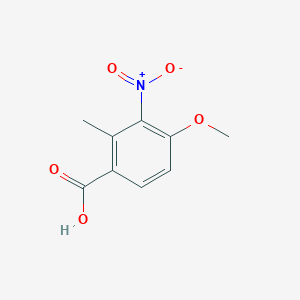

4-Methoxy-2-methyl-3-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 3.

Properties

IUPAC Name |

4-methoxy-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRTJUSQRGHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-3-nitrobenzoic acid typically involves the nitration of 4-methoxy-2-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of 4-methoxy-2-methyl-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position undergoes reduction to form an amine (-NH₂). This reaction is critical for producing intermediates in pharmaceuticals and agrochemicals.

-

Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or reducing agents like Fe/HCl or SnCl₂ in acidic media.

-

Product : 3-Amino-4-methoxy-2-methylbenzoic acid.

-

Mechanistic Insight : Reduction proceeds through sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine.

Esterification of the Carboxylic Acid

The carboxylic acid group (-COOH) reacts with alcohols to form esters, enhancing solubility for further synthetic modifications.

-

Reagents/Conditions : Methanol or ethanol with catalytic sulfuric acid (H₂SO₄) under reflux .

-

Product : Methyl or ethyl 4-methoxy-2-methyl-3-nitrobenzoate.

Decarboxylation

Heating under basic or acidic conditions removes the carboxylic acid group, generating substituted nitroarenes.

-

Reagents/Conditions :

-

Basic : NaOH/CaO at 200–250°C.

-

Acidic : H₂SO₄ or polyphosphoric acid (PPA) at 150–180°C.

-

-

Product : 4-Methoxy-2-methyl-3-nitrobenzene.

-

Application : Useful for simplifying the aromatic backbone in combinatorial chemistry.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is modulated by the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups:

-

Directing Effects :

-

Methoxy group (para to -COOH) activates the ring at ortho/para positions.

-

Nitro group (meta to -COOH) deactivates and directs substitution to meta positions relative to itself.

-

-

Example Reaction – Nitration :

Nucleophilic Substitution

The methyl group at the 2-position can undergo oxidation to a carboxyl group under strong conditions:

-

Reagents/Conditions : KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O) at 80–100°C .

-

Product : 4-Methoxy-3-nitroterephthalic acid.

-

Note : This reaction is slow due to the electron-withdrawing nitro group, requiring prolonged heating .

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives exhibit pharmacological potential:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Methoxy-2-methyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas and a catalyst like palladium on carbon.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic aromatic substitution.

- Esterification : The carboxylic acid group reacts with alcohols to form esters in the presence of acid catalysts.

These reactions enable the production of derivatives such as 4-methoxy-2-methyl-3-aminobenzoic acid and methyl 4-methoxy-2-methyl-3-nitrobenzoate, which are valuable in further chemical applications.

Biological Research

Potential Biological Activities

Research has indicated that 4-methoxy-2-methyl-3-nitrobenzoic acid may exhibit various biological activities. Studies have focused on its interactions with biomolecules and potential therapeutic properties. For instance, compounds derived from this acid have been investigated for their roles as anti-inflammatory agents and in cancer treatment protocols. The nitro group is particularly interesting due to its ability to participate in redox reactions, influencing biological pathways.

Medicinal Applications

Drug Development

The compound is being explored as a precursor for drug development. Its derivatives are synthesized and tested for pharmacological activities, including antimicrobial and anticancer properties. The structural features of 4-methoxy-2-methyl-3-nitrobenzoic acid allow it to interact effectively with biological targets, making it a candidate for therapeutic agents.

Industrial Uses

Dyes and Pigments

In the industrial sector, 4-methoxy-2-methyl-3-nitrobenzoic acid is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various formulations that require specific color properties. The compound's stability under different conditions enhances its utility in industrial applications.

Case Study 1: Synthesis of Derivatives

A recent study demonstrated the synthesis of several derivatives from 4-methoxy-2-methyl-3-nitrobenzoic acid through various chemical reactions. The research highlighted the efficiency of using this compound as a starting material for synthesizing bioactive molecules. The derivatives exhibited promising biological activities, suggesting potential applications in pharmaceuticals.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reduction | 4-Methoxy-2-methyl-3-aminobenzoic acid | 85 |

| Nucleophilic Substitution | Various substituted derivatives | Varies |

| Esterification | Methyl 4-methoxy-2-methyl-3-nitrobenzoate | 90 |

In another study, the biological activity of a derivative synthesized from 4-methoxy-2-methyl-3-nitrobenzoic acid was evaluated against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting that derivatives could lead to new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for the formation of esters and amides, which can further modulate the compound’s properties and applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The positions of substituents significantly alter electronic and steric properties. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

Acidity: The nitro group at position 3 in the target compound enhances acidity compared to non-nitro analogues (e.g., 4-methoxy-2-methylbenzoic acid) due to its strong electron-withdrawing effect .

Synthetic Challenges : Regioselective nitration of 4-methoxy-2-methylbenzoic acid to introduce the nitro group at position 3 may require controlled conditions to avoid byproducts .

Stability and Handling

- Thermal Stability : The nitro group introduces thermal instability, necessitating storage below 25°C to prevent decomposition .

- Safety : Analogues with nitro groups (e.g., 4-nitrobenzoic acid) are classified as irritants; similar handling precautions (gloves, ventilation) apply to the target compound .

Biological Activity

4-Methoxy-2-methyl-3-nitrobenzoic acid (also referred to as 4M2M3NBA) is a compound of increasing interest in biological research due to its potential therapeutic properties, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzoic acid backbone. The presence of these functional groups contributes to its reactivity and interactions with biological molecules.

The biological activity of 4-methoxy-2-methyl-3-nitrobenzoic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain drug-metabolizing enzymes, which can alter metabolic pathways and enhance the efficacy of other therapeutic agents.

- Cancer Cell Migration : It has been shown to inhibit the migration of non-small cell lung cancer (NSCLC) cells by impairing EGF-induced chemotaxis and chemokinesis. This is likely due to its effects on cofilin phosphorylation and actin polymerization, crucial processes in cell movement .

Table 1: Summary of Biological Activities

Case Studies

- Non-Small Cell Lung Cancer Study :

-

Enzyme Interaction Studies :

- Research investigating the compound's role in enzyme inhibition highlighted its effectiveness in blocking aldehyde dehydrogenases, which are crucial for metabolizing various drugs. This inhibition may lead to increased concentrations of certain medications in the body, enhancing their therapeutic effects.

Research Findings

Recent studies have focused on the synthesis and application of 4-methoxy-2-methyl-3-nitrobenzoic acid in various fields:

- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals.

- Material Science Applications : Derivatives of this compound are being explored for their potential use in developing new materials with specific electronic or optical properties.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-2-methyl-3-nitrobenzoic acid?

Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid precursor. For example:

- Step 1 : Methylation at the 4-position of 2-methylbenzoic acid using methanol under acidic conditions to yield 4-methoxy-2-methylbenzoic acid .

- Step 2 : Nitration at the 3-position using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C to prevent over-nitration. Control of reaction time (2–5 hours) and temperature is critical to avoid byproducts .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, hexane/EtOAc gradient) .

Table 1 : Key Reaction Parameters for Nitration

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-2-methylbenzoic acid | H₂SO₄, HNO₃ | 0–5°C, 2–5 h | ~60–75% |

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), nitro (meta to COOH), and methyl groups (δ ~2.3–2.5 ppm). Compare with analogous compounds (e.g., 4-methoxy-3-nitrobenzoic acid) for chemical shift validation .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups .

- Melting Point : Reported mp for similar nitrobenzoic acids (e.g., 191–194°C for 4-methoxy-3-nitrobenzoic acid ).

Q. How should researchers handle stability and storage concerns?

Methodological Answer :

- Stability : Stable under inert atmospheres but susceptible to decomposition in prolonged light exposure. Store in amber glass at –20°C .

- Reactivity : Avoid strong oxidizers (risk of exothermic decomposition). Monitor for NOₓ release during thermal stress .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy (average error <3 kcal/mol for nitroaromatics) .

- Basis Sets : Pair with 6-31G(d,p) or def2-TZVP for balanced accuracy/computational cost .

- Applications : Predict reaction pathways (e.g., nitration regioselectivity) or electrostatic potential surfaces for hydrogen bonding .

Table 2 : Recommended DFT Parameters

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Thermochemistry, orbital analysis | |

| ωB97X-D | def2-TZVP | Non-covalent interactions |

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : SHELXL software for small-molecule refinement, employing twin refinement if crystal twinning is observed .

- Validation : Check for π-π stacking (common in nitroaromatics) and hydrogen-bonding networks (COOH···O interactions) .

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer :

- Functionalization : Convert the carboxylic acid to amides or esters via coupling agents (e.g., DCC/DMAP) .

- Applications :

- Drug Development : Nitro groups can be reduced to amines for antitubercular or anticancer scaffolds .

- Materials Science : Polymer precursors (e.g., nitro→amine→azide for click chemistry) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer :

- Source Evaluation : Cross-reference solvent purity (e.g., anhydrous vs. technical grade) and nitration temperature control .

- Reproducibility : Optimize stoichiometry (e.g., HNO₃ equivalents) and quenching methods (ice-water vs. gradual dilution) .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential during synthesis?

Methodological Answer :

- Respiratory : NIOSH-approved N95 masks or fume hoods for nitration (NOₓ exposure risk) .

- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to HNO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.